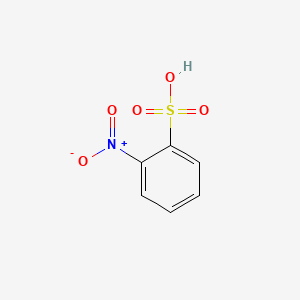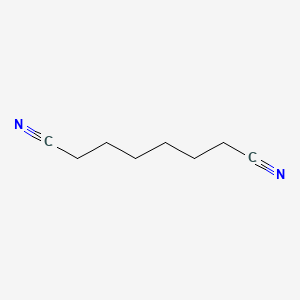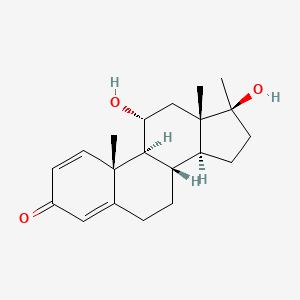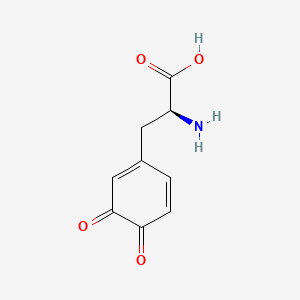
3-乙酰-1-甲基吡咯
描述
3-Acetyl-1-methylpyrrole is a chemical compound with the empirical formula C7H9NO . It has a molecular weight of 123.15 . The compound is a liquid at room temperature .
Physical And Chemical Properties Analysis
3-Acetyl-1-methylpyrrole has a boiling point of 148-150 °C at 15 mmHg and a density of 1.038 g/mL at 25 °C . The compound has a refractive index of 1.538 .科学研究应用
Antimicrobial Activity
A series of pyrrole-based chalcones, synthesized via the base-catalyzed Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with 5-(aryl)furfural derivatives, were evaluated for their in vitro antimicrobial effects on pathogenic bacteria and Candida species . Some of these compounds showed notable anticandidal activity against Candida parapsilosis .
Cytotoxicity and Genotoxicity
The same series of pyrrole-based chalcones were also evaluated for their cytotoxic and genotoxic effects . The ATP bioluminescence assay indicated that the antifungal activity of some compounds against C. krusei was significantly higher than that of other compounds and the reference drug (ketoconazole). Flow cytometry analysis revealed that the percentage of dead cells treated with some compounds was more than that treated with others and ketoconazole .
Anticancer Activity
Some compounds, such as 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one, showed selective anticancer activity against the HepG2 cell line .
Enthalpy of Formation
The enthalpy of formation of 3-acetyl-1-methylpyrrole in the condensed and gas phases has been studied .
安全和危害
3-Acetyl-1-methylpyrrole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
作用机制
Mode of Action
As an organic synthesis intermediate, it’s likely to interact with various other compounds to form new substances .
Pharmacokinetics
Its physical properties such as boiling point (148-150 °c/15 mmhg) and density (1.038 g/mL at 25 °C) can influence its bioavailability.
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other organic compounds .
属性
IUPAC Name |
1-(1-methylpyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYIVZGXCXFXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335147 | |
| Record name | 3-Acetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-methylpyrrole | |
CAS RN |
932-62-7 | |
| Record name | 3-Acetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the thermodynamic stability difference between 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole?
A: According to computational studies using high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level, 2-acetyl-1-methylpyrrole is thermodynamically more stable than the 3-acetyl-1-methylpyrrole isomer. [] This difference in stability is further supported by experimental data obtained from measuring enthalpies of formation. []
Q2: How does the structure of 3-acetyl-1-methylpyrrole influence its reactivity?
A: The presence of the acetyl group at the 3-position of the 1-methylpyrrole ring influences the reactivity of the molecule. For instance, 3-acetyl-1-methylpyrrole can undergo reactions via its enolate ion, enabling alkylation reactions with iodoarenes and neopentyl iodides through the SRN1 mechanism. []
Q3: Can you describe a method for synthesizing 3-acetyl-1-methylpyrrole?
A: While the provided abstracts don't detail the specific synthesis of 3-acetyl-1-methylpyrrole, they allude to its use as a product in other reactions. For example, one study describes the formation of 3-butyroyl-1-methylpyrrole, a related compound, through the photochemical reaction of 1-methylpyrrole with butyraldehyde. [] This suggests potential synthetic routes involving similar reactions, possibly with variations in the aldehyde used.
Q4: Has 3-acetyl-1-methylpyrrole been identified in natural sources?
A: Research indicates that 3-acetyl-1-methylpyrrole was detected in roasted coffee beans of the "Millennium" (H10®) variety using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). [] This suggests its potential presence as a volatile compound in other natural sources as well.
Q5: What analytical techniques are used to characterize 3-acetyl-1-methylpyrrole?
A5: Several analytical techniques have been employed in the study of 3-acetyl-1-methylpyrrole. These include:
- Static bomb combustion calorimetry: This method was used to determine the standard molar enthalpy of combustion, a key thermodynamic property. []
- High-temperature Calvet microcalorimetry: This technique was used to obtain the standard molar enthalpy of vaporization, another important thermodynamic parameter. []
- HS-SPME-GC-MS: This method was used for the identification of 3-acetyl-1-methylpyrrole in the volatile fraction of roasted coffee beans. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














